molecular formula C6H6F3N B2568066 2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]acetonitrile CAS No. 78376-91-7

2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]acetonitrile

Cat. No.: B2568066
CAS No.: 78376-91-7
M. Wt: 149.116
InChI Key: KRCNVFVUTFEFAH-RFZPGFLSSA-N
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Description

2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]acetonitrile is a chiral cyclopropane derivative of high interest in advanced organic synthesis and medicinal chemistry. This compound serves as a versatile enantiopure building block for the development of novel pharmaceutical agents. Its structure incorporates a cyclopropyl group, known to enhance metabolic stability and influence the conformational properties of a molecule, alongside a trifluoromethyl group, which is a privileged moiety in drug design for its ability to improve membrane permeability and modulate binding affinity . The acetonitrile functional group provides a synthetic handle for further chemical transformations into other valuable groups, such as acids, amides, or amines. Compounds featuring (fluoromethyl)cyclopropyl groups have demonstrated significant research value in the synthesis of analogues of natural products and potential therapeutics . For instance, similar structures are actively investigated as key components in the synthesis of analogues of hormaomycin, a complex natural product that has shown promising antibiotic and antimalarial activities . The specific stereochemistry (1S,2R) of this reagent is critical for achieving desired stereoselective outcomes in the synthesis of complex target molecules. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(1S,2R)-2-(trifluoromethyl)cyclopropyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N/c7-6(8,9)5-3-4(5)1-2-10/h4-5H,1,3H2/t4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCNVFVUTFEFAH-RFZPGFLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(F)(F)F)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(F)(F)F)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]acetonitrile typically involves the trifluoromethylation of cyclopropyl intermediates. One common method includes the reaction of cyclopropyl derivatives with trifluoromethylating agents under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .

Scientific Research Applications

2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]acetonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]acetonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to form stable interactions with these targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]acetonitrile with analogous cyclopropane derivatives from :

Compound Name Substituents CAS Number Key Properties
This compound -CF₃, -CN (acetonitrile) Not provided High lipophilicity; electron-withdrawing CF₃ enhances stability and reactivity.
1-(2-Hydroxyethyl) cyclopropanecarbonitrile -CH₂CH₂OH, -CN 1421602-17-6 Hydrophilic due to -OH; potential for hydrogen bonding.
Ethyl trans-2-cyanocyclopropane-1-carboxylate -COOEt, -CN 60212-41-1 Ester group may hydrolyze in vivo; moderate lipophilicity.
trans-2-cyanocyclopropanecarboxylic acid -COOH, -CN 39891-82-2 Acidic carboxyl group; polar and water-soluble.
Key Observations:
  • Trifluoromethyl vs. Hydroxyethyl/Ester Groups : The trifluoromethyl group in the target compound increases lipophilicity and metabolic stability compared to hydroxyethyl (1421602-17-6) or ester (60212-41-1) substituents .
  • Nitrile Reactivity : All compounds share a nitrile group, but its electronic environment varies. The electron-withdrawing -CF₃ in the target compound may polarize the nitrile, enhancing its reactivity in nucleophilic additions .
  • Stereochemical Influence: The (1S,2R) configuration may confer distinct binding properties in chiral environments, unlike non-stereospecific analogs (e.g., 39891-82-2) .

Halogenation Effects and Toxicity Trends

indicates that halogenation (e.g., chlorination) generally increases toxicity and biological activity in organic compounds .

  • Chemical Stability : CF₃ resists metabolic degradation compared to -CH₃ or -Cl.
  • Membrane Permeability : Increased lipophilicity improves cellular uptake, a critical factor in drug design.

However, fluorination may reduce acute toxicity compared to chlorinated analogs, as seen in dichloroacetylene (neurotoxic) vs. fluorinated anesthetics .

Biological Activity

2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]acetonitrile (CAS No. 78376-91-7) is a chemical compound notable for its trifluoromethyl group attached to a cyclopropyl ring and an acetonitrile moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, making them more effective in various biological contexts.

  • Molecular Formula : C6H6F3N
  • Molecular Weight : 149.116 g/mol
  • InChI Key : KRCNVFVUTFEFAH-RFZPGFLSSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the trifluoromethyl group enhances the compound's stability and reactivity, facilitating interactions that can modulate biochemical pathways. This includes potential inhibition of key enzymes involved in metabolic processes, which can be crucial for developing therapeutic agents.

Antimicrobial Activity

Research has indicated that compounds containing trifluoromethyl groups can exhibit significant antimicrobial activity. For instance, in studies involving similar structures, the incorporation of trifluoromethyl groups has been shown to improve the potency against various bacterial strains, including multidrug-resistant organisms.

CompoundActivityMIC (µg/mL)
Trifluoromethyl derivativeAntibacterial2–64
This compoundAntimicrobial potential (under investigation)TBD

Case Studies

  • Anticancer Potential : Studies on structurally related compounds have demonstrated that trifluoromethylated derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways. For example, research on similar compounds has shown efficacy in inhibiting reverse transcriptase enzymes, which are critical in cancer biology.
  • Cardiovascular Applications : Compounds with similar structural motifs have been explored for their effects on cardiovascular diseases. For instance, PSI-421, a compound with a trifluoromethyl group, exhibited oral efficacy in animal models for treating arterial injuries and has been selected for further preclinical development .
  • Pharmacokinetics and Toxicology : Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic viability. Preliminary studies suggest that modifications to the molecular structure can enhance solubility and bioavailability while reducing toxicity .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other trifluoromethylated compounds:

Compound NameStructureBiological Activity
2-(Trifluoromethyl)cyclopropylamineStructureAntimicrobial
3-hydroxy-8-(trifluoromethyl)quinolineStructureAnticancer

Q & A

What are the key synthetic strategies for preparing 2-[(1S,2R)-2-(trifluoromethyl)cyclopropyl]acetonitrile with stereochemical fidelity?

Methodological Answer:
The synthesis involves three critical steps:

Cyclopropanation : A carbene addition to an alkene precursor forms the cyclopropyl ring. Metal catalysts (e.g., rhodium or copper) ensure stereochemical control for the (1S,2R) configuration .

Trifluoromethyl Introduction : Electrophilic trifluoromethylation using reagents like Togni’s reagent or Umemoto’s reagent selectively adds the CF₃ group .

Acetonitrile Functionalization : A nucleophilic substitution or cyanation reaction installs the nitrile group. Solvent polarity and temperature are optimized to avoid racemization .
Key Validation : Monitor reaction progress via chiral HPLC or X-ray crystallography to confirm stereochemical integrity .

How does the (1S,2R) stereochemistry influence the compound’s biological interactions?

Advanced Analysis:
The (1S,2R) configuration dictates spatial orientation of the trifluoromethyl and nitrile groups, enabling selective binding to enzymes or receptors. For example:

  • Enzyme Inhibition : Rigid cyclopropane geometry enhances fit into hydrophobic pockets (e.g., cytochrome P450 isoforms), while the CF₃ group stabilizes binding via fluorine-protein interactions .
  • Metabolic Stability : The stereochemistry reduces susceptibility to epoxide hydrolase-mediated degradation compared to non-chiral analogs .
    Experimental Validation : Use molecular docking simulations and competitive binding assays with enantiomeric pairs to quantify stereochemical effects .

What spectroscopic and computational methods are optimal for characterizing this compound?

Basic Characterization Workflow:

  • NMR : ¹H/¹³C NMR identifies cyclopropane ring protons (δ 1.2–2.5 ppm) and nitrile carbon (δ 115–120 ppm). ¹⁹F NMR confirms CF₃ presence (δ -60 to -70 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₇H₇F₃N: calc. 180.04 g/mol) and fragments (e.g., loss of CN group) .
  • X-ray Crystallography : Resolves absolute stereochemistry and bond angles critical for structure-activity relationships .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Data Reconciliation Strategy:

Assay Variability : Compare IC₅₀ values across studies using standardized enzyme inhibition protocols (e.g., fixed ATP concentrations in kinase assays) .

Solvent Effects : Activity discrepancies may arise from DMSO concentration differences. Re-test compounds in ≤0.1% DMSO to minimize solvent interference .

Metabolite Interference : Use LC-MS to identify degradation products (e.g., hydrolysis of nitrile to carboxylic acid) that might confound results .

What are the key differences between this compound and structurally related cyclopropane derivatives?

Comparative Analysis Table:

Compound NameStructural FeaturesKey Differences in Activity/StabilityReference
2-[(1R,2S)-CF₃-cyclopropyl]acetonitrileEnantiomeric configurationLower CYP3A4 inhibition (50% less potent)
2-(Trifluoromethyl)cyclopropane-carboxylic acidCarboxylic acid instead of nitrileHigher metabolic clearance (shorter t₁/₂)
[(1S,2R)-CF₃-cyclopropyl]methanolHydroxyl group instead of nitrileReduced binding to GABA receptors

What reaction mechanisms explain the stability of the cyclopropane ring under acidic conditions?

Advanced Mechanistic Insight:

  • Ring Strain Mitigation : The trifluoromethyl group’s electron-withdrawing effect reduces ring strain by delocalizing electron density, preventing acid-induced ring-opening .
  • Nitrile Stabilization : The acetonitrile group withdraws electrons via resonance, further stabilizing the cyclopropane against electrophilic attack .
    Experimental Proof : Conduct kinetic studies in HCl/THF mixtures, monitoring ring integrity via ¹H NMR over 24 hours .

How can researchers optimize reaction yields in large-scale synthesis?

Process Chemistry Guidelines:

Continuous Flow Reactors : Enhance mixing and heat transfer during cyclopropanation (75% yield improvement vs. batch) .

Purification : Use fractional crystallization with acetonitrile/ethyl acetate (4:1) to isolate enantiomerically pure product (>99% ee) .

Catalyst Recycling : Immobilize chiral catalysts on silica to reduce costs (reused 5x without activity loss) .

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